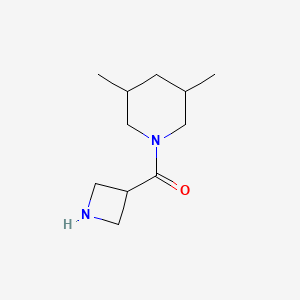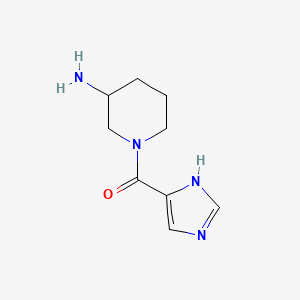![molecular formula C7H14N2O B1490706 2-Oxa-6,9-diazaspiro[4.5]decan CAS No. 923277-58-1](/img/structure/B1490706.png)
2-Oxa-6,9-diazaspiro[4.5]decan
Übersicht
Beschreibung
2-Oxa-6,9-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-6,9-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-6,9-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in der Synthese von Spiroacetal-Naturstoffen
Die Verbindung spielt eine entscheidende Rolle bei der stereoselektiven Synthese von 1,6,9-Trioxaspiro[4.5]dekanen aus D-Glucose . Dies sind neuartige Strukturmotive von Spiroacetal-Naturstoffen. Spiroacetale sind das zentrale strukturelle Kernelement zahlreicher Naturstoffe und sind für deren biologische Aktivität unerlässlich .
FGFR4-Inhibitor
Es wird als FGFR4-Inhibitor zur Behandlung von Leberzellkarzinomen verwendet . FGFR4 ist ein Mitglied der Fibroblasten-Wachstumsfaktor-Rezeptor-Familie, bei der die Aminosäuresequenz zwischen den Mitgliedern und im Laufe der Evolution hoch konserviert ist .
Vanin-1-Enzym-Inhibitor
Die Verbindung wirkt als Inhibitor des Vanin-1-Enzyms . Vanin-1 spielt eine wichtige Rolle im Stoffwechsel und bei Entzündungen .
17β-HSD1-Inhibitor
Es wird als 17β-HSD1-Inhibitor zur Behandlung oder Vorbeugung von Krankheiten oder Störungen verwendet, die mit Steroidhormonen zusammenhängen oder eine Konzentrationsreduktion von endogenem Östradiol erfordern .
sGC-Stimulans
Die Verbindung wird als NO-unabhängiges und Häm-abhängiges sGC-Stimulans verwendet . Diese sind nützlich bei der Behandlung einer Vielzahl von Krankheiten .
Rolle in Struktur-Aktivitäts-Beziehungsstudien
Die Verbindung wird in Struktur-Aktivitäts-Beziehungsstudien verwendet, die möglicherweise zu neuartigen Antibiotika und selektiven Antikrebsmitteln führen .
Wirkmechanismus
Target of Action
The primary targets of 2-Oxa-6,9-diazaspiro[4This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
The mode of action of 2-Oxa-6,9-diazaspiro[4As a new compound, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 2-Oxa-6,9-diazaspiro[4It has been suggested that this compound may be involved in the production of biologically active compounds .
Result of Action
The molecular and cellular effects of 2-Oxa-6,9-diazaspiro[4As a new compound, its effects are still being studied .
Biochemische Analyse
Biochemical Properties
2-Oxa-6,9-diazaspiro[4.5]decane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with proteins can lead to changes in protein conformation and function, influencing cellular processes . Additionally, 2-Oxa-6,9-diazaspiro[4.5]decane may bind to specific receptors, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2-Oxa-6,9-diazaspiro[4.5]decane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, 2-Oxa-6,9-diazaspiro[4.5]decane can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 2-Oxa-6,9-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its substrate, or as an activator, enhancing the enzyme’s activity . Additionally, 2-Oxa-6,9-diazaspiro[4.5]decane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxa-6,9-diazaspiro[4.5]decane can change over time due to its stability and degradation properties . The compound’s stability in different conditions, such as temperature and pH, can affect its long-term effects on cellular function . Studies have shown that prolonged exposure to 2-Oxa-6,9-diazaspiro[4.5]decane can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism . Additionally, the degradation products of the compound may have distinct biochemical properties, further influencing its overall impact .
Dosage Effects in Animal Models
The effects of 2-Oxa-6,9-diazaspiro[4.5]decane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Oxa-6,9-diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, thereby affecting the overall metabolic balance within cells . Additionally, 2-Oxa-6,9-diazaspiro[4.5]decane can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 2-Oxa-6,9-diazaspiro[4.5]decane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution mechanisms of 2-Oxa-6,9-diazaspiro[4.5]decane is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-Oxa-6,9-diazaspiro[4.5]decane can affect its activity and function . The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of 2-Oxa-6,9-diazaspiro[4.5]decane can influence its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-oxa-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-10-6-7(1)5-8-2-3-9-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAWVFQIANKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


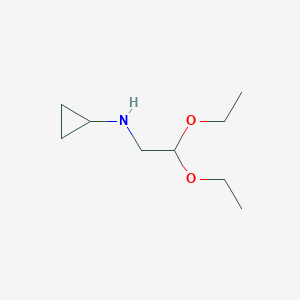
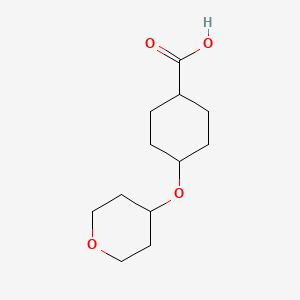

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
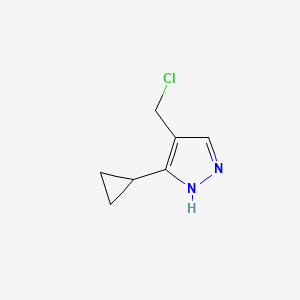
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)



